N-Cyclopentylcyclohexanamine hydrobromide
Overview
Description
N-Cyclopentylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C11H21N . Br H. It is a solid substance that is often used in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of N-Cyclopentylcyclohexanamine hydrobromide typically involves the reaction of cyclopentylamine with cyclohexanone, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
N-Cyclopentylcyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-Cyclopentylcyclohexanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular functions and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways within cells. It may act on neurotransmitter receptors or ion channels, modulating their activity and influencing cellular responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-Cyclopentylcyclohexanamine hydrobromide can be compared with other similar compounds such as cyclohexylamine and cyclopentylamine. While these compounds share some structural similarities, this compound is unique due to its specific combination of cyclopentyl and cyclohexyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentylcyclohexanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWXTZOFSJLPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCC2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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